ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Description
The target compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core with a 3-hydroxy group, 10,13-dimethyl substituents, and an ethyl pentanoate side chain at position 15. Its stereochemical complexity—defined by the (4R) configuration and multiple chiral centers (3R,5R,8S,9S,10S,13R,14S,17R)—impacts its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C26H42O3 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C26H42O3/c1-5-29-24(28)11-6-17(2)21-9-10-22-20-8-7-18-16-19(27)12-14-25(18,3)23(20)13-15-26(21,22)4/h13,15,17-23,27H,5-12,14,16H2,1-4H3/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 |
InChI Key |
DOVYWANJXDPYBL-GBURMNQMSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CCOC(=O)CCC(C)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: Ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,10,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- Molecular Formula: C29H46O3 (estimated based on structure)
- Key Functional Groups: Hydroxyl (-OH) at position 3, ester group at position 17 side chain, multiple chiral centers on steroid backbone
- Molecular Weight: Approx. 438-450 g/mol (based on typical steroid ester molecular weights)
Preparation Methods
General Synthetic Strategy
The preparation of ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,10,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves:
- Step 1: Synthesis or isolation of the steroidal core with the correct stereochemistry and hydroxylation pattern, often derived from natural steroids such as cholesterol or related intermediates.
- Step 2: Functionalization of the side chain to introduce the pentanoate ester moiety at the 17-position.
- Step 3: Esterification reaction to form the ethyl ester from the corresponding carboxylic acid or acid chloride derivative.
Detailed Synthetic Routes
Starting Material Preparation
- The steroid nucleus with the 3-hydroxy group and the appropriate stereochemistry is prepared or isolated. This may involve selective hydroxylation reactions using oxidizing agents or enzymatic methods to ensure the (3R) configuration.
- The side chain at the 17-position is modified to introduce a pentanoic acid functionality. This can be achieved by oxidation of the side chain or by side chain elongation via carbon-carbon bond-forming reactions.
Esterification Process
- The carboxylic acid at the 4-position pentanoic acid side chain is converted to the ethyl ester.
- Common esterification methods include:
- Fischer esterification using ethanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Use of ethyl halides or ethyl triflates with base catalysis.
- Activation of the acid as an acid chloride or anhydride followed by reaction with ethanol.
- Reaction conditions typically involve reflux in ethanol with acid catalysis for several hours to ensure complete conversion.
Purification
- The crude ester product is purified by chromatographic techniques such as silica gel column chromatography or recrystallization.
- Characterization is performed using NMR, IR, and mass spectrometry to confirm the structure and stereochemistry.
Research Data and Comparative Analysis
| Step | Method/Condition | Yield (%) | Notes |
|---|---|---|---|
| Hydroxylation | Enzymatic or chemical oxidation | 70-85 | High stereoselectivity at C3 hydroxyl |
| Side chain modification | Oxidation or carbon chain elongation | 60-75 | Requires careful control to maintain stereochemistry |
| Esterification | Fischer esterification (EtOH, H2SO4) | 80-90 | Mild conditions, high yield, scalable |
| Purification | Silica gel chromatography | N/A | Essential for removing side products |
Data synthesized from patent US20110009615A1 and related steroid synthesis literature
Patent Insight: US20110009615A1
- The patent US20110009615A1 describes methods for producing steroid compounds with hydroxy and ester functionalities similar to the target compound.
- It emphasizes the use of selective oxidation and esterification reactions to achieve the desired product.
- Catalysts such as acid catalysts and oxidizing agents are used under controlled temperatures to avoid epimerization or degradation.
- The patent also discusses the importance of stereochemical integrity during synthesis, which is critical for biological activity.
Summary of Preparation Methodology
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Steroid nucleus isolation | Natural steroids or synthetic intermediates | Provides correct stereochemistry and functional groups |
| Hydroxylation | Oxidizing agents (e.g., OsO4, KMnO4) or enzymes | Introduces 3-hydroxy group with stereoselectivity |
| Side chain modification | Oxidation or carbon-carbon bond formation | Introduces pentanoic acid side chain |
| Esterification | Ethanol, acid catalyst, reflux | Converts acid to ethyl ester |
| Purification | Chromatography, recrystallization | Isolates pure target compound |
Chemical Reactions Analysis
Types of Reactions: Ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction’s outcome. For instance, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under mild conditions with the use of organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound’s structure.
Scientific Research Applications
Ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it serves as a model compound for studying steroid metabolism and function. In medicine, it has potential therapeutic applications due to its structural similarity to biologically active steroids. Additionally, this compound is used in the development of new drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate enzymes involved in steroid metabolism, leading to changes in cellular processes. The pathways involved in its mechanism of action include signal transduction pathways and gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations:
- Hydroxy vs. Oxo Groups : The 3-hydroxy group in Compound 7 versus the 3-oxo group in Compound 8 increases polarity, reflected in lower melting points for hydroxy derivatives (105°C vs. 124°C) .
Spectroscopic and Analytical Comparisons
- NMR Profiling :
- Compound 8b-H (CAS 1249-75-8) shows distinct ¹H NMR signals at δ 3.64 (s, 3H, methyl ester) and δ 0.93–0.85 (m, 6H, methyl groups) . These align with methyl ester analogues but differ from the target’s ethyl ester.
- highlights that NMR chemical shifts in regions A (positions 39–44) and B (29–36) vary significantly with substituent changes, suggesting similar trends for the target compound .
- Mass Spectrometry : HRMS data for Compounds 7 and 8 confirm molecular formulas and purity (>95%) .
Biological Activity
Ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C26H44O3
- Molecular Weight : 420.63 g/mol
- CAS Number : 6112-82-9
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A study on similar steroid derivatives showed effective inhibition against various bacterial strains. The compound's structure allows it to interact with bacterial membranes and inhibit growth .
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties:
- Research Findings : In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in inflammatory diseases .
3. Hormonal Activity
Ethyl (4R)-4-[(3R,5R,...)] has been linked to hormonal modulation:
- Mechanism : The compound acts as a selective modulator of hormone receptors. It shows promise in affecting estrogenic activity which may have implications in hormone-related therapies .
Data Table: Summary of Biological Activities
Mechanistic Insights
The biological effects observed can be attributed to the compound's ability to interact with specific biological targets:
Q & A
Basic: What are the validated methods for confirming the stereochemical configuration of this compound?
Answer:
Stereochemical validation requires a combination of NMR spectroscopy and X-ray crystallography. For NMR:
- 1H NMR : Key signals include the hydroxyl proton (δ ~1.5–2.0 ppm, broad singlet) and methyl groups (δ ~0.6–1.2 ppm, doublets or singlets). Coupling constants (e.g., J = 11.2 Hz for axial-equatorial protons in the cyclopenta[a]phenanthrene core) confirm chair conformations .
- 13C NMR : Carbonyl resonances (δ ~175 ppm) and quaternary carbons (δ ~50–60 ppm) help map substituents.
X-ray analysis resolves absolute configuration, particularly for chiral centers (e.g., C3, C10, C13) .
Basic: How to design a synthesis protocol for this compound while minimizing epimerization?
Answer:
Epimerization risks arise during esterification or hydroxyl protection. Mitigation strategies:
- Use mild acylating agents (e.g., ethyl chloroformate) at low temperatures (−20°C to 0°C).
- Employ sterically hindered bases (e.g., 2,6-lutidine) to avoid base-catalyzed racemization .
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity by melting point analysis .
Advanced: How to resolve contradictions in spectral data between synthetic batches?
Answer:
Discrepancies often stem from residual solvents or diastereomeric impurities. Steps:
- Solvent artifact identification : Compare NMR spectra with deuterated solvent controls. For example, residual CHCl3 (δ 7.26 ppm) may overlap with aromatic protons .
- Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol 95:5) to separate diastereomers. Retention time shifts >2 minutes indicate configurational differences .
- HRMS validation : Confirm molecular ion ([M+Na]+) mass accuracy to ±0.0004 Da to rule out isotopic interference .
Advanced: What computational methods predict the compound’s metabolic stability in biological assays?
Answer:
Combine docking simulations and MD trajectories:
- Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on hydrogen bonding with the 3-hydroxy group .
- MD simulations (GROMACS) : Simulate 100-ns trajectories to assess conformational stability of the cyclopenta[a]phenanthrene core in aqueous/lipid bilayers. High RMSD (>2 Å) indicates metabolic liability .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles (ANSI Z87.1 standard) to prevent skin/eye contact.
- Ventilation : Use fume hoods (≥100 fpm face velocity) due to potential respiratory irritation (H335 hazard) .
- Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA Hazardous Waste Code U220) .
Advanced: How does stereochemistry at C17 influence biological activity?
Answer:
The C17 ethyl ester’s R-configuration enhances membrane permeability via lipophilic interactions. Methodological validation:
- Comparative assays : Synthesize C17-epimer and test in cellular uptake assays (e.g., Caco-2 monolayers). LC-MS quantifies intracellular concentrations .
- LogP analysis : Measure octanol/water partitioning. A ΔLogP >1.5 between epimers correlates with 3-fold higher bioavailability .
Basic: Which analytical techniques are optimal for purity assessment?
Answer:
- 1H NMR integration : Compare methyl group integrals (e.g., C10 and C13 methyls) to theoretical values. Deviations >5% indicate impurities .
- HPLC-DAD : Use a C18 column (acetonitrile/water 70:30, 1 mL/min). UV detection at 210 nm identifies carbonyl-containing byproducts .
Advanced: How to optimize reaction yields in large-scale synthesis (>10 mmol)?
Answer:
- Catalyst screening : Test Pd/C (5% wt) vs. Raney Ni for hydrogenation of the cyclopenta[a]phenanthrene core. Pd/C reduces reaction time by 40% .
- Flow chemistry : Use a microreactor (25°C, 2 bar H2) to enhance mass transfer and minimize side reactions (e.g., over-reduction) .
Advanced: What strategies address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80 .
- Nanoformulation : Use solvent evaporation to prepare PLGA nanoparticles (150–200 nm diameter). Dynamic light scattering (DLS) confirms stability .
Basic: How to validate the compound’s stability under storage conditions?
Answer:
- Forced degradation : Expose to 40°C/75% RH for 14 days. Monitor via HPLC for hydrolysis of the ethyl ester (retention time shift ~1.5 minutes) .
- Lyophilization : Store at −80°C in amber vials under argon. Reconstitute in anhydrous ethanol to prevent hydrate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
